molecular formula C19H19N3O2S B4615496 3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid

3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid

Cat. No. B4615496
M. Wt: 353.4 g/mol
InChI Key: TVQODRIHYSLJCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole and benzoic acid derivatives involves multi-step organic reactions, starting from basic precursors to achieve the desired complex structure. For instance, compounds featuring the triazole ring and benzoic acid moieties have been synthesized through condensation, cyclization, and acylation reactions. These processes often require precise conditions to ensure the formation of the desired product with high purity and yield. One approach involves the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid, leading to compounds with 3-D networks through intermolecular hydrogen bondings, showcasing the complexity and precision required in synthesizing such molecules (Jie, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid" is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the arrangement of atoms within the molecule and the spatial orientation of various functional groups. The structure is stabilized by weak intermolecular interactions, such as hydrogen bonding, which influence the molecule's properties and reactivity. DFT calculations complement these studies by providing theoretical insights into the electronic structure and potential reactive sites within the molecule (Ahmed et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of "3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid" and related compounds encompasses a range of reactions, including acylation, cyclization, and alkylation. These reactions facilitate the modification of the core structure, introducing various substituents that can significantly alter the compound's physical and chemical properties. For example, acylation with substituted benzoyl chlorides or reaction with chloroacetic acid in the presence of a base can lead to derivatives with different chemical functionalities and biological activities (Avakyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole-benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecule's structural features, including the presence of functional groups and the overall molecular geometry. Solid-state fluorescence experiments and thermal analysis provide additional insights into the material's stability and potential applications (Jie, 2013).

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis and structural characterization of benzoic acid derivatives and their interactions. Studies have analyzed the crystal structures of such compounds, revealing diverse structural motifs and non-covalent interactions, including C-H…π, π…π, and hydrogen bonding. These interactions are crucial for understanding the bioactivity predictions of these compounds based on their structural fragments (J. Dinesh, 2013).

Potential Biological Activities

  • Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Such studies highlight the chemotherapeutic value of triazoles, which exhibit a broad spectrum of biological activities including antibiotics, antimicrobials, and antifungals (I. Singh & J. Vedi, 2014).

  • Anticancer Evaluation : Research has focused on the synthesis and evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their potential anticancer activity. This involves the preparation of specific derivatives and screening them against a panel of cancer cell lines, indicating the promise of these compounds in anticancer research (O. Bekircan et al., 2008).

Electrochemical Studies

  • Electro-Oxidation : The electrochemical oxidation of related compounds in the presence of specific triazole derivatives has been explored. This includes the unique synthesis of thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives in aqueous media, demonstrating the potential for innovative synthesis techniques in the development of new compounds (L. Fotouhi et al., 2007).

Coordination Polymers

  • Construction of Coordination Polymers : A series of coordination polymers have been constructed using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands, showcasing the versatility of triazole-containing compounds in forming complex structures with potential applications in materials science (Yan Yang et al., 2013).

properties

IUPAC Name

3-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-22-17(12-14-7-4-3-5-8-14)20-21-19(22)25-13-15-9-6-10-16(11-15)18(23)24/h3-11H,2,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQODRIHYSLJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid
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3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid
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3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid
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3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid
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3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid
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3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid

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